Neodymium sulfate

Descripción general

Descripción

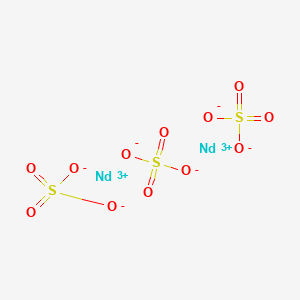

Neodymium sulfate is a salt of the rare-earth metal neodymium, with the chemical formula Nd₂(SO₄)₃. It typically forms multiple hydrates, with the octahydrate being the most common. This compound is known for its retrograde solubility, meaning its solubility decreases with increasing temperature. This compound is often used in the production of glass for powerful lasers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neodymium sulfate can be synthesized by dissolving neodymium(III) oxide in sulfuric acid. The reaction is as follows: [ \text{Nd}_2\text{O}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Nd}_2(\text{SO}_4)_3 + 3 \text{H}_2\text{O} ] This reaction requires careful control of temperature and concentration to ensure complete dissolution of the oxide .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of neodymium(III) perchlorate with sodium sulfate. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: Neodymium sulfate primarily undergoes complexation reactions with various ligands. It can also participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Complexation: this compound reacts with ligands such as ethylenediaminetetraacetic acid (EDTA) under aqueous conditions to form stable complexes.

Redox Reactions: In the presence of strong oxidizing agents, this compound can be oxidized to higher oxidation states, although this is rare.

Major Products:

Complexation: The major products are neodymium-ligand complexes, which are often used in analytical chemistry.

Redox Reactions: The products depend on the specific oxidizing agent used but can include higher oxidation state neodymium compounds.

Aplicaciones Científicas De Investigación

Rare Earth Element Extraction

Neodymium is a critical rare earth element (REE) widely used in the production of high-performance magnets, catalysts, and phosphors. The extraction of neodymium from ore concentrates and recycled materials often employs neodymium sulfate as a key reagent.

Thermodynamic Models : Recent studies have developed thermodynamic models to describe the interaction of neodymium(III) with sulfate ions under varying ionic strengths and temperatures. These models are crucial for optimizing extraction processes from both primary ores and secondary sources such as electronic waste . The ability to predict solubility and complexation behavior aids in enhancing the efficiency of neodymium recovery.

Case Study : A notable case involves the use of concentrated sulfuric acid to leach neodymium from ores. The interaction between neodymium ions and sulfate ions is essential for maximizing yield during this extraction process. The thermodynamic model developed by Sandia National Lab can be applied to improve strategies for recovering REEs from acid mine drainage (AMD) and other sources .

Electronic Waste Recovery

The increasing demand for neodymium in electronics has led to the exploration of sustainable methods for recovering this metal from electronic waste. This compound plays a pivotal role in hydrometallurgical processes designed for this purpose.

Hydrochemical Processes : Research has shown that using this compound solutions can effectively extract neodymium from spent permanent magnets and other electronic components. These processes often involve leaching with sulfuric acid, followed by precipitation techniques to recover pure neodymium compounds .

Environmental Impact : The recovery of neodymium from electronic waste not only conserves natural resources but also mitigates environmental pollution associated with improper disposal of electronic materials. The use of this compound in these processes aligns with sustainability goals in metal recovery .

Material Science Applications

This compound is also utilized in the synthesis of various inorganic materials that exhibit unique properties beneficial for multiple applications.

Inorganic Networks : Recent studies have synthesized this compound-based inorganic networks that demonstrate interesting structural transformations and magnetic properties. For instance, two distinct compounds were characterized by their unique frameworks and thermal stability, making them suitable candidates for applications in catalysis and magnetic materials .

Optoelectronic Devices : this compound's solubility in water and acids makes it an ideal candidate for use in lasers and glass coloring applications. Its ability to impart specific optical properties is leveraged in the manufacturing of specialty glasses used in optics and photonics .

Nuclear Waste Management

Neodymium(III) serves as a chemical analog for trivalent actinides, making it valuable in nuclear waste research. Understanding the behavior of this compound under various conditions helps in assessing the mobility and stability of actinides within nuclear waste streams.

Research Findings : Studies have highlighted the importance of understanding Nd(III)-sulfate interactions to predict the behavior of actinides in geological formations used for nuclear waste disposal. This knowledge aids in developing safer disposal methods and enhancing containment strategies .

Summary Table: Applications of this compound

Mecanismo De Acción

The mechanism by which neodymium sulfate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets such as enzymes and receptors, altering their activity. The pathways involved often include coordination chemistry mechanisms, where the neodymium ion acts as a central metal ion coordinating with multiple ligands .

Comparación Con Compuestos Similares

- Neodymium nitrate (Nd(NO₃)₃)

- Neodymium chloride (NdCl₃)

- Neodymium acetate (Nd(CH₃COO)₃)

Comparison: Neodymium sulfate is unique among neodymium compounds due to its retrograde solubility and its ability to form multiple hydrates. Unlike neodymium nitrate and neodymium chloride, which are highly soluble in water, this compound’s solubility decreases with increasing temperature, making it useful in specific industrial applications where controlled solubility is required .

Actividad Biológica

Neodymium sulfate, with the chemical formula , is a salt of the rare-earth metal neodymium. While it is primarily known for its applications in materials science and photonics, its biological activity is less pronounced and not well-documented as a pharmaceutical agent. This article explores the biological properties of this compound, focusing on its chemical behavior, potential applications in biological systems, and relevant research findings.

This compound exists in various hydrated forms, with neodymium(III) sulfate octahydrate being the most common. It exhibits retrograde solubility , meaning its solubility decreases with increasing temperature, a characteristic that distinguishes it from many other salts . The compound crystallizes in a monoclinic system, where each neodymium ion is coordinated by twelve oxygen atoms from three sulfate ions and eight water molecules.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | |

| Common Hydrate | Octahydrate () |

| Solubility | High in water; retrograde solubility |

| Crystalline Structure | Monoclinic |

| Decomposition Temperature | 40 °C (to pentahydrate) |

Biological Activity

This compound does not exhibit specific biological activity as a pharmaceutical agent. However, it has been utilized in scientific research due to its unique properties. The neodymium ions () are significant in studies related to luminescence and catalysis , owing to their ability to absorb and emit light at specific wavelengths . This property makes neodymium compounds valuable for developing luminescent materials used in various applications, including bioimaging and phototherapy.

Case Studies

- Luminescent Materials : Research has shown that neodymium ions can be incorporated into various matrices to create luminescent materials. For instance, studies have investigated the incorporation of neodymium into glass matrices for laser applications, highlighting its efficiency in converting absorbed light into emitted light .

- Catalytic Applications : this compound has been explored as a catalyst in organic synthesis reactions. Its ability to stabilize certain reaction intermediates allows for improved yields in complex organic transformations .

Propiedades

IUPAC Name |

neodymium(3+);trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSWEKSDNUORPG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890625 | |

| Record name | Neodymium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10101-95-8, 13477-91-3 | |

| Record name | Neodymium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, neodymium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dineodymium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dineodymium trisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1946CN7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.